molecular formula C15H12O4 B344044 2,2'-(1,3-Propanediyl)di(p-benzoquinone)

2,2'-(1,3-Propanediyl)di(p-benzoquinone)

Cat. No.: B344044
M. Wt: 256.25 g/mol
InChI Key: WYKZUJUWKVMWOH-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 2,2'-(1,3-Propanediyl)di(p-benzoquinone) (PDBQ) is a bifunctional quinone derivative featuring two p-benzoquinone moieties linked by a 1,3-propanediyl bridge. Its molecular formula is C₁₃H₁₂O₄ (derived from related structures in and ). The compound is synthesized via oxidation of 2,2′-biphenol derivatives, analogous to the preparation of 2,2′-bi(p-benzoquinone) . Unique functionalization, such as aziridinyl or methyl groups, can be introduced during synthesis to tailor reactivity (e.g., the aziridine-containing variant in : C₂₅H₂₈N₄O₄) .

Key Properties PDBQ exhibits high electron-deficient character due to the quinone groups, making it a strong dienophile in Diels-Alder reactions.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-[3-(3,6-dioxocyclohexa-1,4-dien-1-yl)propyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H12O4/c16-12-4-6-14(18)10(8-12)2-1-3-11-9-13(17)5-7-15(11)19/h4-9H,1-3H2

InChI Key

WYKZUJUWKVMWOH-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(=CC1=O)CCCC2=CC(=O)C=CC2=O

Canonical SMILES

C1=CC(=O)C(=CC1=O)CCCC2=CC(=O)C=CC2=O

Origin of Product

United States

Comparison with Similar Compounds

2,2′-Bi(p-benzoquinone)

Structural Differences

  • Formula : C₁₂H₈O₄ (vs. PDBQ: C₁₃H₁₂O₄).
  • Synthesis: Direct oxidation of 2,2′-biphenol .

2,6-Diisopropyl-1,4-benzoquinone

Structural Differences

  • Formula : C₁₂H₁₆O₂ (vs. PDBQ: C₁₃H₁₂O₄).
  • Substituents: Isopropyl groups at 2,6-positions on a single quinone ring.

3-Hydroxy-3-methyl-1,2-dihydroxy-1,4-benzoquinone

Structural Differences

  • Formula : C₁₃H₂₈O₃ ().
  • Substituents : Multiple hydroxyl and methyl groups.

2,2'-Dimethyl-5,5'-di-tert-butyldiphenoquinone

Structural Differences

  • Substituents : Bulky tert-butyl and methyl groups.

Functionalized Derivatives: Aziridine-Containing Variants

The aziridinyl derivative of PDBQ (C₂₅H₂₈N₄O₄, ) demonstrates expanded utility:

  • Reactivity : Aziridine rings enable nucleophilic crosslinking, useful in polymer chemistry.
  • Applications: Potential in drug delivery (e.g., controlled release via pH-sensitive quinone redox) and advanced materials .

Data Tables

Research Findings and Trends

  • Flexibility vs. Rigidity : The propane bridge in PDBQ enhances regioselectivity in cage compound synthesis compared to biphenyl-linked analogs .
  • Functionalization : Aziridine groups expand utility beyond cycloadditions, enabling covalent bonding in polymers .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce reactivity but stabilize diradical intermediates .

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